Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate
Description
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 33842-18-1) is a brominated aromatic ester with the molecular formula C₉H₇BrO₄ and a molecular weight of 259.05 g/mol . Its structure comprises a benzo[d][1,3]dioxole (benzodioxole) core substituted with a bromine atom at position 6 and a methyl ester group at position 2. The compound is commercially available in high-purity grades (up to 99.999%) for research and industrial applications, such as pharmaceutical intermediates or organic synthesis building blocks .
Key structural features include:
- Benzodioxole ring: A fused bicyclic system with two oxygen atoms at positions 1 and 2.
- Electron-withdrawing groups: The bromine atom (at position 6) and ester group (at position 4) influence electronic distribution and reactivity.
- IUPAC name: methyl 6-bromo-1,3-benzodioxole-4-carboxylate.
Properties
IUPAC Name |
methyl 6-bromo-1,3-benzodioxole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-12-9(11)6-2-5(10)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYYWZCNOLIBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855807 | |
| Record name | Methyl 6-bromo-2H-1,3-benzodioxole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33842-18-1 | |
| Record name | Methyl 6-bromo-2H-1,3-benzodioxole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the bromination of benzo[d][1,3]dioxole followed by esterification . The reaction typically involves the use of bromine and acetic acid at room temperature, followed by the addition of thionyl chloride under reflux conditions . The final step involves the reaction with potassium carbonate in N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as lithium diisopropylamide and methyl iodide in tetrahydrofuran are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as methylated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Organic Synthesis
MBD4C serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the modification into various derivatives that can be used in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through methods such as esterification reactions involving benzo[d][1,3]dioxole-4-carboxylic acid and methanol under acidic conditions.
Medicinal Chemistry
The compound is being investigated for its potential as a precursor for therapeutic agents. Notably, it has shown promise in:
- Anti-inflammatory Agents : MBD4C and its derivatives may exhibit anti-inflammatory properties, which are crucial in treating various inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that MBD4C may have cytotoxic effects against cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) with significant IC50 values. This suggests that further exploration into its anticancer properties could yield valuable therapeutic applications.
Enzyme Interaction Studies
MBD4C has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism pathways, leading to implications in pharmacology and toxicology. Understanding these interactions is essential for predicting drug-drug interactions and optimizing therapeutic regimens.
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Cytochrome P450 Inhibition | Alters drug metabolism pathways | |
| Antioxidant Activity | Potential DPPH scavenging capacity | |
| Anticancer Activity | Cytotoxicity against cancer cell lines |
Case Study 2: Drug Metabolism Studies
A study examining the interaction of MBD4C with cytochrome P450 enzymes highlighted its role as a CYP1A2 inhibitor. This finding is crucial for understanding how drugs metabolized by this enzyme might interact with MBD4C or its derivatives, emphasizing the need for careful consideration in drug development processes.
Mechanism of Action
The mechanism of action of methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of benzodioxole derivatives. Below is a detailed comparison with key analogs:
Methyl benzo[d][1,3]dioxole-4-carboxylate (CAS 33842-16-9)
- Structure : Lacks the bromine atom at position 5.
- Molecular formula : C₉H₈O₄ (MW = 180.15 g/mol).
- Applications: Serves as a precursor for synthesizing halogenated derivatives, including the brominated analog . Similarity score: 0.81 (structural similarity based on core benzodioxole and ester groups) .
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 823225-66-7)
- Structure : Features a bromine atom at position 8 and a 1,4-dioxane ring (instead of 1,3-dioxole).
- Molecular formula : C₁₀H₉BrO₄ (MW = 273.08 g/mol).
- Key differences :
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 139102-34-4)
- Structure: A non-fused benzene ring with hydroxyl, methoxy, and bromine substituents.
- Molecular formula : C₉H₉BrO₄ (MW = 261.07 g/mol).
- Key differences: Lacks fused dioxole ring: Reduces aromatic stabilization and alters solubility. Similarity score: 0.84 .
Methyl 4-bromo-2-methoxybenzoate (CAS 33842-16-9)
- Structure : A simple brominated benzoate with methoxy and ester groups.
- Molecular formula : C₉H₉BrO₃ (MW = 245.07 g/mol).
- Key differences: No fused oxygen heterocycle: Simplifies synthesis but limits electronic effects. Substituent positions: Bromine at position 4 vs. 6 in the target compound. Similarity score: 0.84 .
Biological Activity
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate (M6BrDC) is an organic compound notable for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings, highlighting its applications in medicinal chemistry and other fields.
Chemical Structure and Properties
- Molecular Formula : C9H7BrO4
- Molecular Weight : 259.05 g/mol
- IUPAC Name : Methyl 6-bromo-1,3-benzodioxole-4-carboxylate
- SMILES Notation :
COC(=O)C1=C2C(=CC(=C1)Br)OCO2
The compound features a bromine atom at the sixth position of the benzo[d][1,3]dioxole ring and a carboxylate group at the fourth position, contributing to its reactivity and potential biological activity.
The biological activity of M6BrDC primarily stems from its ability to interact with various biological macromolecules. The bromine atom and ester group can participate in:
- Hydrogen bonding
- Hydrophobic interactions
- Non-covalent interactions
These interactions may influence the activity and function of enzymes and receptors, making M6BrDC a candidate for further pharmacological exploration .
Enzyme Inhibition and Receptor Modulation
M6BrDC has been utilized in studies focused on enzyme inhibitors and receptor modulators. These studies are crucial for understanding its role in various biological pathways:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, which could be relevant in therapeutic contexts.
- Receptor Modulation : It may act on receptors involved in critical signaling pathways, contributing to its potential as a drug candidate.
Case Studies
- Anticancer Activity : Research on benzodioxole derivatives indicates that compounds similar to M6BrDC exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer) .
- Neuroprotective Effects : Compounds structurally related to M6BrDC have been studied for their neuroprotective effects. For example, certain derivatives have demonstrated protective properties against neurodegeneration in dopaminergic neurons .
Comparative Biological Activity
To better understand M6BrDC's potential, it is helpful to compare it with structurally similar compounds. The following table summarizes key findings related to the biological activity of selected benzodioxole derivatives:
| Compound Name | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| M6BrDC | Potential Enzyme Inhibitor | N/A | Under investigation for specific targets |
| Compound A | Anticancer | 4.98 | Active against Plasmodium falciparum |
| Compound B | Neuroprotective | 0.02 | Protects against MPTP-induced neurodegeneration |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate, and what purification methods are recommended?
- Methodology : The compound is typically synthesized via electrophilic aromatic bromination of the parent benzo[d][1,3]dioxole scaffold. For example, bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF at 0–50°C) can introduce the bromine substituent regioselectively. Post-synthesis purification often involves column chromatography (e.g., using gradients of ethyl acetate/hexane or dichloromethane/methanol) to isolate the product from unreacted starting materials or side products. Hydrogenation with Pd/C may be employed for deprotection or reduction steps in related derivatives .
Q. How is this compound characterized structurally and functionally in academic research?
- Methodology : Key techniques include:
- Spectroscopy : IR spectroscopy to confirm ester (C=O stretch ~1750 cm⁻¹) and aromatic C-Br bonds (600–800 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+NH₄]⁺ peaks with <5 ppm error) .
- Optical Activity : Polarimetry to measure optical rotation ([α]D), critical for enantiomerically pure derivatives .
Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?
- Methodology : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection requires high-quality single crystals, often grown via slow evaporation. Structural validation includes R-factor analysis (<5%) and electron density mapping to confirm bromine placement .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?
- Methodology :
- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency .
- Temperature/Time : Kinetic studies (e.g., 4–24 h reactions) to balance yield vs. side-product formation.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR) and crystallographic results?
- Methodology :
- Dynamic Effects : NMR may show averaged signals due to conformational flexibility, while X-ray provides static snapshots.
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Validation Tools : Cross-check with computational NMR shifts (DFT calculations) .
Q. What computational strategies are effective for studying the compound’s reactivity or binding in drug design?
- Methodology :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., enzymes in ’s LpxC inhibitor study).
- DFT Calculations : Gaussian or ORCA for optimizing geometries and predicting reaction pathways (e.g., bromine’s electronic effects) .
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodology :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s salen complexes) during key steps like cyclization or esterification.
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (3aR,7aS)-configured intermediates) .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
